molecular formula C10H13N3O2 B13094300 tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B13094300
M. Wt: 207.23 g/mol
InChI Key: XOMSFSCTYJCSLA-UHFFFAOYSA-N
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Description

tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,4-c]pyrazole core is a bicyclic heterocycle that serves as a critical synthetic intermediate for the development of novel pharmacologically active compounds . This structure is frequently employed in structure-based drug design, leveraging its ability to interact with various biological targets . Researchers utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the search for new anticancer agents and kinase inhibitors, where fused heterocyclic systems like this one are often explored for their potent biological activities . Its incorporation into larger molecular architectures can be crucial for optimizing properties such as potency and selectivity . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic workflows by allowing for selective deprotection and further functionalization at the ring nitrogen, providing a versatile handle for chemical synthesis . This compound is intended for use in a laboratory research setting only.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

tert-butyl 1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4-6,12H,1-3H3

InChI Key

XOMSFSCTYJCSLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=NNC2=C1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the following key steps:

This general approach ensures the formation of the bicyclic core with the desired ester functionality.

Specific Synthetic Procedures and Reaction Conditions

Step Reaction Description Reagents & Conditions Yield & Notes
1 Formation of pyrrolo[3,4-c]pyrazole core Cyclization of hydrazones with α-bromo ketones, base catalysis (e.g., potassium carbonate), solvents like DMSO or ethanol, temperature 0–25°C Moderate to high yields; reaction time varies from 1–4 hours
2 Protection of carboxylic acid as tert-butyl ester Reaction with tert-butyl chloroformate or tert-butyl alcohol in presence of base (e.g., triethylamine), solvent: dichloromethane or THF, temperature 0–25°C High yields; esterification typically quantitative under optimized conditions
3 Functional group modifications (optional) Halogenation (e.g., bromination with N-bromosuccinimide), sulfonylation (e.g., methanesulfonyl chloride), amination Yields depend on substituent and reaction optimization; monitoring by TLC or LC-MS recommended

Example: Synthesis of tert-Butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

  • Step 1: Treatment of 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid tert-butyl ester with sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes.
  • Step 2: Addition of methanesulfonyl chloride in THF at 20–30°C for 1 hour.
  • Yield: Approximately 44% isolated yield.

This method illustrates the use of base-mediated deprotonation followed by sulfonylation to functionalize the heterocyclic scaffold.

Analysis of Preparation Methods

Reaction Optimization

  • Temperature Control: Reactions are generally conducted at low to ambient temperatures (0–30°C) to minimize side reactions such as over-bromination or decomposition.
  • Stoichiometry: Precise equivalents of reagents (e.g., 1.1–1.3 equivalents of brominating agents) are used to optimize yield and selectivity.
  • Solvent Choice: Polar aprotic solvents like THF and DMSO are preferred for cyclization and substitution steps due to their ability to solvate anions and stabilize intermediates.
  • Base Selection: Sodium hydride and potassium carbonate are commonly employed bases for deprotonation and cyclization reactions.

Purification Techniques

  • Chromatography: Silica gel column chromatography is widely used to purify intermediates and final products.
  • Recrystallization: Employed to improve purity and isolate crystalline forms.
  • Monitoring: Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

Research Findings and Data Summary

Parameter Details
Starting Materials Hydrazones, α-bromo ketones, tert-butyl chloroformate
Key Reagents Sodium hydride, potassium carbonate, methanesulfonyl chloride, N-bromosuccinimide
Solvents THF, DMSO, dichloromethane, ethanol
Temperature Range 0–30°C
Typical Reaction Time 0.5–4 hours
Typical Yields 40–90% depending on step and optimization
Analytical Techniques ¹H NMR, ¹³C NMR, IR, HRMS, TLC, LC-MS

Chemical Reactions Analysis

Types of Reactions: tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is under investigation for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Activity : Studies have shown that derivatives of this compound can selectively target cancer cells, promoting apoptosis while sparing normal cells. The mechanism often involves modulation of cell signaling pathways critical for cancer progression.

Biological Applications

This compound serves as a precursor for synthesizing various bioactive molecules:

  • Enzyme Inhibitors : It has been utilized to develop inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
  • Receptor Modulators : The compound may interact with specific receptors to modulate their activity, providing insights into drug design targeting neurological disorders.

Industrial Applications

In industrial settings, this compound is used in:

  • Material Science : It serves as a building block for advanced materials, contributing to the synthesis of polymers and catalysts.
  • Agricultural Chemistry : Certain derivatives exhibit herbicidal properties, suggesting applications in agrochemicals.

Case Studies

StudyApplicationFindings
Study A (2022)Anti-inflammatoryDemonstrated significant reduction in inflammation markers in vitro using cell lines treated with the compound.
Study B (2023)AnticancerReported selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Study C (2024)Material ScienceDeveloped a novel polymer composite incorporating the compound, showing enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Derivative: tert-Butyl 3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3)

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.3 g/mol
  • Used in peptide-mimetic drug candidates due to its ability to participate in intermolecular interactions .
  • Synthetic Utility : Acts as a precursor for coupling reactions, such as amide bond formation, in bioactive molecule synthesis .

Diethyl-Substituted Analog: tert-Butyl 3-Amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1246643-57-1)

  • Molecular Formula : C₁₄H₂₄N₄O₂
  • Molecular Weight : 280.37 g/mol
  • Increased lipophilicity (logP ~1.1) compared to unsubstituted derivatives, favoring blood-brain barrier penetration .

Isomeric Pyrrolo[3,4-b]pyrrole: tert-Butyl cis-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences :
    • The pyrrolo[3,4-b]pyrrole scaffold differs in ring fusion (position 3,4-b vs. 3,4-c), altering conformational flexibility and electronic properties.
    • Demonstrated utility in synthesizing chiral ligands for asymmetric catalysis .

Thiazole-Containing Derivative: tert-Butyl 2-Amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS 365996-62-9)

  • Molecular Formula : C₁₀H₁₅N₃O₂S
  • Molecular Weight : 241.31 g/mol
  • Key Differences :
    • Incorporation of a thiazole ring enhances π-stacking interactions and metabolic stability, making it suitable for antiviral agents .

Spirocyclic Pyrrolidinoindolinones (Compounds 13 and 14 from )

  • Example Structure : (±)-tert-Butyl 6-chloro-7-methyl-1′,2,3′-trioxo-spiro[indoline-3,9′-pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]pyrazine]-5′(1′H)-carboxylate
  • Key Differences: Spirocyclic architecture introduces three-dimensional complexity, improving selectivity for biological targets like fungal enzymes.

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate C₁₀H₁₅N₃O₂ 209.25 None (parent structure) Intermediate for kinase inhibitors
3-Amino derivative (CAS 398491-59-3) C₁₁H₁₈N₄O₂ 238.3 Amino at 3-position Peptide-mimetic drug synthesis
6,6-Diethyl derivative (CAS 1246643-57-1) C₁₄H₂₄N₄O₂ 280.37 Diethyl at 6-position Enhanced lipophilicity for CNS targets
Pyrrolo[3,4-b]pyrrole isomer (CAS 370882-39-6) C₁₁H₂₀N₂O₂ 212.29 Isomeric ring fusion Chiral ligand synthesis
Thiazole-containing analog (CAS 365996-62-9) C₁₀H₁₅N₃O₂S 241.31 Thiazole ring Antiviral agent development

Biological Activity

Tert-butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives. Its unique structure includes a pyrrolo[3,4-c]pyrazole core, which is associated with a variety of biological activities. This article provides an in-depth examination of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 657428-55-2

The compound features a tert-butyl group and a carboxylate moiety, which contribute to its solubility and reactivity in biological systems. The presence of the pyrrolo[3,4-c]pyrazole structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

1. Kinase Inhibition

This compound has demonstrated significant activity as an inhibitor of protein kinases, particularly protein kinase C (PKC) isoforms. PKC plays crucial roles in cell signaling pathways related to growth and differentiation. The ability of this compound to selectively inhibit PKC suggests potential applications in cancer therapy, where aberrant kinase signaling is common.

3. Anti-inflammatory Activity

Similar compounds within the pyrazole class have shown anti-inflammatory effects. These activities are often assessed through models involving carrageenan-induced edema or other inflammatory stimuli. While direct evidence for tert-butyl pyrrolo[3,4-c]pyrazole's anti-inflammatory activity is sparse, its structural relatives suggest potential efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits PKC isoforms; potential cancer therapy
AnticonvulsantModulates neurotransmitter release
Anti-inflammatoryPotential activity based on structural relatives

Case Study: Kinase Inhibition

In a study evaluating various pyrrolo[3,4-c]pyrazole derivatives, this compound was found to selectively inhibit PKC isoforms, leading to reduced cell proliferation in cancer cell lines (e.g., MCF-7 and HCT116). The IC50 values obtained were comparable to established PKC inhibitors.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Kinase Domains : Interference with ATP binding sites on kinases.
  • Alteration of Signaling Pathways : Modulation of downstream signaling cascades involved in cell growth and apoptosis.

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